molecular formula C19H26ClN5O B2385332 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride CAS No. 1351590-74-3

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride

Cat. No.: B2385332
CAS No.: 1351590-74-3
M. Wt: 375.9 g/mol
InChI Key: WOQYRFOVZBVIEE-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride is a complex compound used in various scientific research fields. This compound is known for its multifaceted applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride typically involves several steps:

  • The initial step involves the preparation of 3,4-dihydroquinoline, which is achieved through the hydrogenation of quinoline.

  • Next, a piperazine derivative containing the 1-methyl-1H-imidazol-2-yl group is synthesized.

  • These intermediate compounds are then reacted together under controlled conditions to form the desired product.

  • The final step involves converting the free base form to the dihydrochloride salt to enhance stability and solubility.

Industrial Production Methods: Industrial production of this compound involves scaling up the reaction processes, optimizing yields, and ensuring purity. This often includes continuous flow synthesis and the use of high-pressure reactors to maintain the necessary reaction conditions.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride undergoes a variety of chemical reactions, including:

  • Oxidation: It can be oxidized to form quinolone derivatives.

  • Reduction: Reduction reactions typically yield 1,2,3,4-tetrahydroquinolin derivatives.

  • Substitution: The compound can participate in substitution reactions, particularly involving the imidazole or piperazine rings.

Common Reagents and Conditions:
  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride

  • Catalysts: Palladium on carbon for hydrogenation reactions

Major Products Formed:
  • Oxidation typically yields quinolone derivatives.

  • Reduction reactions can produce a variety of tetrahydroquinoline compounds.

  • Substitution reactions result in modified imidazole or piperazine derivatives.

Scientific Research Applications

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride has numerous scientific research applications, including:

  • Chemistry: Used as a building block for synthesizing complex organic molecules.

  • Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

  • Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: The compound exerts its effects through various mechanisms depending on the context of its use:

  • Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

  • Receptor Interaction: The imidazole and piperazine groups may interact with specific receptors, modulating biological activities.

Molecular Targets and Pathways Involved:
  • Molecular Targets: Enzymes like proteases and kinases, receptors in the central nervous system.

  • Pathways: Signal transduction pathways, neurotransmitter pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to similar compounds, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride has unique structural features that enhance its specificity and efficacy in various applications.

List of Similar Compounds:
  • Quinoline derivatives

  • Piperazine derivatives

  • Imidazole-containing compounds

This analysis provides a comprehensive overview of the compound, from its synthesis to its applications and mechanisms of action. Each section delves into the specifics to highlight its significance in scientific research and industry.

Properties

CAS No.

1351590-74-3

Molecular Formula

C19H26ClN5O

Molecular Weight

375.9 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride

InChI

InChI=1S/C19H25N5O.ClH/c1-21-10-8-20-19(21)23-13-11-22(12-14-23)15-18(25)24-9-4-6-16-5-2-3-7-17(16)24;/h2-3,5,7-8,10H,4,6,9,11-15H2,1H3;1H

InChI Key

WOQYRFOVZBVIEE-UHFFFAOYSA-N

SMILES

CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43.Cl.Cl

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43.Cl

solubility

not available

Origin of Product

United States

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